molecular formula C10H14N2 B1299547 4-(Piperidin-4-yl)pyridine CAS No. 581-45-3

4-(Piperidin-4-yl)pyridine

カタログ番号 B1299547
CAS番号: 581-45-3
分子量: 162.23 g/mol
InChIキー: RGBWBVGQZFJTEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-4-yl)pyridine is a compound with the CAS Number: 581-45-3 and a molecular weight of 162.23 . It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It is a white solid .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(Piperidin-4-yl)pyridine is stored in a dark place, in an inert atmosphere, at 2-8°C . It can be in a liquid, solid, semi-solid, or lump form .

科学的研究の応用

    Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The outcomes of these applications are the development of potential drugs containing piperidine moiety .

    Organic Chemistry

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • The methods involve the synthesis of substituted piperidines through various chemical reactions .
    • The outcomes include the development of fast and cost-effective methods for the synthesis of substituted piperidines .

    Anticancer Agents

    • Piperidine derivatives are being utilized as anticancer agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on different types of cancers .
    • The outcomes include the discovery of potential anticancer drugs containing piperidine moiety .

    Antiviral Agents

    • Piperidine derivatives are being utilized as antiviral agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on different types of viruses .
    • The outcomes include the discovery of potential antiviral drugs containing piperidine moiety .

    Antimalarial Agents

    • Piperidine derivatives are being utilized as antimalarial agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on different types of malaria parasites .
    • The outcomes include the discovery of potential antimalarial drugs containing piperidine moiety .

    Antimicrobial Agents

    • Piperidine derivatives are being utilized as antimicrobial agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on different types of microbes .
    • The outcomes include the discovery of potential antimicrobial drugs containing piperidine moiety .

    Antifungal Agents

    • Piperidine derivatives are being utilized as antifungal agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on different types of fungi .
    • The outcomes include the discovery of potential antifungal drugs containing piperidine moiety .

    Antihypertension Agents

    • Piperidine derivatives are being utilized as antihypertension agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on hypertension models .
    • The outcomes include the discovery of potential antihypertension drugs containing piperidine moiety .

    Analgesic Agents

    • Piperidine derivatives are being utilized as analgesic agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on pain models .
    • The outcomes include the discovery of potential analgesic drugs containing piperidine moiety .

    Anti-inflammatory Agents

    • Piperidine derivatives are being utilized as anti-inflammatory agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on inflammation models .
    • The outcomes include the discovery of potential anti-inflammatory drugs containing piperidine moiety .

    Anti-Alzheimer Agents

    • Piperidine derivatives are being utilized as anti-Alzheimer agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on Alzheimer’s disease models .
    • The outcomes include the discovery of potential anti-Alzheimer drugs containing piperidine moiety .

    Antipsychotic Agents

    • Piperidine derivatives are being utilized as antipsychotic agents .
    • The methods involve the synthesis of various piperidine derivatives and their testing on psychosis models .
    • The outcomes include the discovery of potential antipsychotic drugs containing piperidine moiety .

Safety And Hazards

The safety information for 4-(Piperidin-4-yl)pyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

特性

IUPAC Name

4-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBWBVGQZFJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360731
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)pyridine

CAS RN

581-45-3
Record name 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Piperidyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.54 ml of a 4N solution of hydrochloric acid in dioxane are added dropwise using a dropping funnel to a 25 ml round-bottomed flask comprising 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate. Stirring is maintained for 1 hour. The product is subsequently concentrated under vacuum and then treated with a 1N aqueous sodium hydroxide solution. The aqueous phase is extracted 3 times with dichloromethane. The organic phase is dried over sodium sulfate and concentrated under reduced pressure. 0.341 g of 4-(piperidin-4-yl)pyridine is obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.552 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5.00 g of 4,4′-bipyridine in 1 mol/L hydrochloric acid (32 ml) was added 299 mg of platinum oxide, and the reaction mixture was stirred under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 3 hours, the solution was under ordinary temperature and ordinary pressure, then, 201 mg of platinum oxide was further added and the reaction was carried out under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 4.5 hours, the solution was left to unattended for 16 hours in a state returned to under ordinary temperature and ordinary pressure. MeOH (30 ml) and 483 mg of platinum oxide were further added, and the mixture was stirred under the conditions of 3.0 atm hydrogen and 70° C. external temperature. The solution was stirred for 4 hours, then, filtered with celite, and the solvent of the filtrate was evaporated under reduced pressure. Then, a saturated aqueous solution of NaHCO3 was added to the solution and the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1). The organic layer was evaporated under reduced pressure. Again, water was added to the solution, extracted with a mixed solvent of CHCl3:MeOH (10:1), and the organic layer was evaporated under reduced pressure. The precipitated solid was washed with water and dried to obtain 390 mg of the title compound (colorless amorphous).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
299 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
483 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
201 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-4-yl)pyridine
Reactant of Route 3
4-(Piperidin-4-yl)pyridine
Reactant of Route 4
4-(Piperidin-4-yl)pyridine
Reactant of Route 5
4-(Piperidin-4-yl)pyridine
Reactant of Route 6
4-(Piperidin-4-yl)pyridine

Citations

For This Compound
9
Citations
YN Forostyan - Chemistry of Natural Compounds, 1977 - Springer
On reaction with phosphorus trichloride, hydrolysis-ammoniatedlignin forms products containing phosphate ester and carbonyl chloride groups. Lignincarbonyl chloride reacts with …
Number of citations: 2 link.springer.com
K Szczepańska, T Karcz, M Dichiara… - Journal of Medicinal …, 2023 - ACS Publications
In search of new dual-acting histamine H 3 /sigma-1 receptor ligands, we designed a series of compounds structurally based on highly active in vivo ligands previously studied and …
Number of citations: 1 pubs.acs.org
T Ladduwahetty, MR Lee, MC Maillard… - Journal of Medicinal …, 2022 - ACS Publications
The Rho kinase (ROCK) pathway is implicated in the pathogenesis of several conditions, including neurological diseases. In Huntington’s disease (HD), ROCK is implicated in mutant …
Number of citations: 4 pubs.acs.org
K Manna, PS Ghosh, M Das, U Banik… - International Journal of …, 2014 - researchgate.net
One of the most fascinating branches of pharmaceutical field is the chemistry of heterocyclic molecules. Heterocyclic compounds are widely distributed in nature and have biological …
Number of citations: 8 www.researchgate.net
M Butters - Pharmaceutical Process Development: Current …, 2011 - books.google.com
Process chemists in the pharmaceutical industry are responsible for designing an efficient synthetic route for the manufacture of an active pharmaceutical ingredient (API). During the …
Number of citations: 1 books.google.com
C Barthel, D Sorger, W Deuther-Conrad… - European Journal of …, 2015 - Elsevier
To verify vesamicol as lead structure in the development of radioligands for imaging of VAChT in the brain by PET, we systematically modified this molecule and investigated four …
Number of citations: 17 www.sciencedirect.com
SW Lee, KT Tran, R Vazquez-Uribe… - Journal of Medicinal …, 2022 - ACS Publications
CRISPR/Cas9 has revolutionized several areas of life science; however, methods to control the Cas9 activity are needed for both scientific and therapeutic applications. Anti-CRISPR …
Number of citations: 3 pubs.acs.org
Z Zhou, L Sun, X Han, Y Wang, Z Xie… - Journal of Medicinal …, 2023 - ACS Publications
Most patients with senile osteoporosis (SOP) are severely deficient in bone mass, and treatments using bone resorption inhibitors, such as bisphosphonates, have shown limited efficacy…
Number of citations: 1 pubs.acs.org
B Haefner - Progress in medicinal chemistry, 2005 - Elsevier
… Therefore, one could also argue that the increased cellular activity of the 4-piperidin-4-yl-pyridine analogue (11) may be a consequence of the inhibition of additional components of the …
Number of citations: 15 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。